Dolichol phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

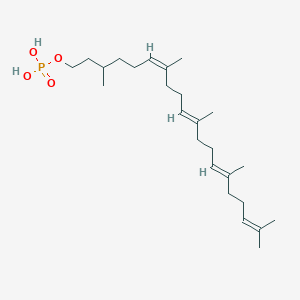

Dolichol phosphate is a long-chain polyisoprenoid alcohol phosphate that plays a crucial role in the glycosylation of proteins. It serves as a glycosyl carrier lipid in the biosynthesis of glycoproteins, glycosylphosphatidylinositol anchors, and other glycoconjugates. This compound is essential for the proper functioning of the endoplasmic reticulum and is involved in various cellular processes, including protein folding and trafficking .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dolichol phosphate can be synthesized through the phosphorylation of dolichol, a long-chain polyisoprenoid alcohol. The phosphorylation process typically involves the use of cytidine triphosphate (CTP) as a phosphate donor. The reaction is catalyzed by dolichyl kinase, an enzyme that facilitates the transfer of the phosphate group to dolichol .

Industrial Production Methods: Industrial production of dolichyl phosphate involves the extraction of dolichol from natural sources, such as plant or animal tissues, followed by its phosphorylation. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Dolichol phosphate undergoes several types of chemical reactions, including:

Phosphorylation: The addition of a phosphate group to dolichol to form dolichyl phosphate.

Hydrolysis: The cleavage of the phosphate group from dolichyl phosphate to regenerate dolichol and inorganic phosphate.

Glycosylation: The transfer of sugar moieties to dolichyl phosphate, forming dolichyl-phosphate-linked oligosaccharides.

Common Reagents and Conditions:

Phosphorylation: Cytidine triphosphate (CTP), dolichol, dolichyl kinase, and appropriate buffer conditions.

Hydrolysis: Water and dolichyl-phosphate phosphohydrolase.

Glycosylation: Guanosine diphosphate-mannose (GDP-Man), dolichyl-phosphate-mannose synthase, and divalent cations.

Major Products:

Phosphorylation: this compound.

Hydrolysis: Dolichol and inorganic phosphate.

Glycosylation: Dolichyl-phosphate-linked oligosaccharides.

Aplicaciones Científicas De Investigación

Dolichol phosphate has numerous scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of glycosylation and other biochemical processes.

Mecanismo De Acción

Dolichol phosphate exerts its effects by serving as a glycosyl carrier lipid in the biosynthesis of glycoproteins and other glycoconjugates. The compound facilitates the transfer of sugar moieties from nucleotide sugars to nascent proteins, a process that occurs in the endoplasmic reticulum. This transfer is catalyzed by various glycosyltransferases, which recognize dolichyl phosphate as a substrate and facilitate the formation of glycosidic bonds .

Comparación Con Compuestos Similares

Dolichol phosphate is unique among polyisoprenoid alcohol phosphates due to its specific role in glycosylation. Similar compounds include:

Dolichol: The unphosphorylated form of dolichyl phosphate, which serves as a precursor in its biosynthesis.

Polyprenol: A related polyisoprenoid alcohol that does not undergo phosphorylation and has different biological functions.

Ubiquinone: Another polyisoprenoid compound involved in electron transport and cellular respiration.

This compound’s uniqueness lies in its specific role as a glycosyl carrier lipid, which is not shared by other polyisoprenoid compounds .

Propiedades

Número CAS |

12698-55-4 |

|---|---|

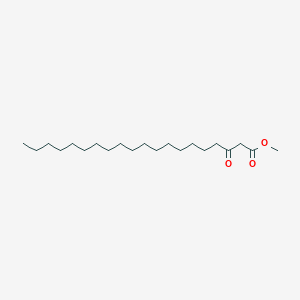

Fórmula molecular |

C25H45O4P |

Peso molecular |

440.6 g/mol |

Nombre IUPAC |

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] dihydrogen phosphate |

InChI |

InChI=1S/C25H45O4P/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-29-30(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H2,26,27,28)/b22-13+,23-15+,24-17- |

Clave InChI |

GYBNOAFGEKAZTA-QOLULZROSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |

SMILES isomérico |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |

SMILES canónico |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |

Sinónimos |

dolichol monophosphate dolichyl monophosphate dolichyl phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.